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molecular formula C9H13NO2 B8624399 8-Cyanooct-7-enoic acid CAS No. 161680-97-3

8-Cyanooct-7-enoic acid

Cat. No. B8624399
M. Wt: 167.20 g/mol
InChI Key: OYVAMEJTCKGJPR-UHFFFAOYSA-N
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Patent
US05917067

Procedure details

167 g of 8-cyano-7-octenoic acid dissolved in 800 ml of toluene are hydrogenated selectively at 2 bar in an autoclave in the presence of 10 g of Pd on charcoal at 5% at 50° C. for 5 hours. After filtration of the catalyst and evaporation of the solvent, 165 g of an oil that distills at 150° C. at 0.05 torr are recovered. The product has been identified as 8-cyanooctanoic acid by I.R. (film) analysis techniques: 3400, 3000, 2950, 2875, 2260, 1710, 1430 cm-1 and mass spectrometry by electron-impact ionization (70 eV): 170, 152, 140, 123, 110, 94, 83, 69, 55, 41. Analytically calculated values for C9H15NO2 (169.22): C 63.88%, H 8.93%, N 8.28%. Found: C 63.76%, H 9.12%, N 8.37%.
Quantity
167 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH:3]=[CH:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10]([OH:12])=[O:11])#[N:2]>C1(C)C=CC=CC=1.[Pd]>[C:1]([CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10]([OH:12])=[O:11])#[N:2]

Inputs

Step One
Name
Quantity
167 g
Type
reactant
Smiles
C(#N)C=CCCCCCC(=O)O
Name
Quantity
800 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
10 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration of the catalyst and evaporation of the solvent, 165 g of an oil
DISTILLATION
Type
DISTILLATION
Details
that distills at 150° C. at 0.05 torr
CUSTOM
Type
CUSTOM
Details
are recovered

Outcomes

Product
Name
Type
Smiles
C(#N)CCCCCCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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